3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine 3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 946273-40-1
VCID: VC11929193
InChI: InChI=1S/C18H17N5OS/c24-18(16-2-1-13-25-16)23-11-9-22(10-12-23)17-4-3-15(20-21-17)14-5-7-19-8-6-14/h1-8,13H,9-12H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=CS4
Molecular Formula: C18H17N5OS
Molecular Weight: 351.4 g/mol

3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine

CAS No.: 946273-40-1

Cat. No.: VC11929193

Molecular Formula: C18H17N5OS

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine - 946273-40-1

Specification

CAS No. 946273-40-1
Molecular Formula C18H17N5OS
Molecular Weight 351.4 g/mol
IUPAC Name [4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Standard InChI InChI=1S/C18H17N5OS/c24-18(16-2-1-13-25-16)23-11-9-22(10-12-23)17-4-3-15(20-21-17)14-5-7-19-8-6-14/h1-8,13H,9-12H2
Standard InChI Key HGFAEJPNCZFOCZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=CS4
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is C₁₈H₁₇N₅OS, with a molecular weight of 351.4 g/mol. Its IUPAC name, [4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone, reflects the integration of three heterocyclic systems: a pyridazine core, a pyridine substituent, and a thiophene-2-carbonyl-modified piperazine moiety. The SMILES notation (C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=CS4) and InChIKey (HGFAEJPNCZFOCZ-UHFFFAOYSA-N) further delineate its connectivity.

The compound’s structure combines planar aromatic rings (pyridazine and pyridine) with a flexible piperazine linker, enabling conformational adaptability for target binding. The thiophene-2-carbonyl group introduces electron-rich regions, potentially enhancing interactions with hydrophobic enzyme pockets .

Synthesis and Synthetic Routes

The synthesis of this compound likely follows a multi-step nucleophilic substitution strategy. Preliminary steps may involve functionalizing pyridazine at the 3- and 6-positions. A proposed route includes:

  • Pyridazine Halogenation: Introducing a leaving group (e.g., chloride) at the 6-position of pyridazine.

  • Piperazine Coupling: Reacting 6-chloropyridazine with piperazine under basic conditions (e.g., K₂CO₃) to form 6-piperazinylpyridazine .

  • Thiophene-2-carbonyl Incorporation: Acylation of the piperazine nitrogen using thiophene-2-carbonyl chloride, facilitated by a coupling agent such as HOBt/DCC.

Comparative analysis with analogous compounds, such as anti-tubercular pyrazine-2-carbonyl derivatives, suggests that solvent choice (e.g., DMF or THF) and temperature control are critical for optimizing yield . Crystallization trials, as demonstrated in related piperazine-pyridazine systems, could further refine purity .

Biological Activity and Mechanistic Insights

While direct biological data for this compound remains limited, structural analogs provide clues to its potential applications. The thiophene and piperazine moieties are frequently associated with kinase inhibition and receptor modulation . For instance, pyrazine-2-carbonyl-piperazine derivatives exhibit anti-tubercular activity (IC₅₀: 1.35–2.18 μM) , suggesting that the thiophene variant may similarly target microbial enzymes.

Research Gaps and Future Directions

Current literature highlights three critical gaps:

  • Target Identification: The compound’s specific molecular targets remain unvalidated. Proteomic profiling or affinity chromatography could map interaction partners.

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) properties are unknown. In vitro assays using hepatic microsomes would clarify metabolic stability .

  • In Vivo Efficacy: Preclinical models (e.g., murine tuberculosis or inflammation assays) are needed to assess therapeutic potential .

Additionally, synthetic optimization—such as introducing fluorine substituents to enhance bioavailability—could follow strategies employed for related anti-tubercular agents .

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